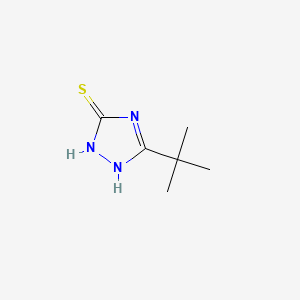

5-tert-butyl-4H-1,2,4-triazole-3-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-tert-butyl-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c1-6(2,3)4-7-5(10)9-8-4/h1-3H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLNUWXQCMKCNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=S)NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191768 | |

| Record name | 3-tert-Butyl-1H-1,2,4-triazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38449-51-3 | |

| Record name | 5-(1,1-Dimethylethyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38449-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-tert-Butyl-1H-1,2,4-triazole-5-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038449513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-tert-Butyl-1H-1,2,4-triazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-tert-butyl-1H-1,2,4-triazole-5-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-tert-butyl-4H-1,2,4-triazole-3-thiol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-tert-butyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical identity, including IUPAC nomenclature and CAS number, and explores the general synthetic pathways for its preparation. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide extrapolates from the well-established chemistry of related 1,2,4-triazole-3-thiol derivatives to provide insights into its potential biological activities and therapeutic applications. The methodologies for the synthesis and biological evaluation of this class of compounds are presented, offering a foundational understanding for researchers in drug discovery and development.

Chemical Identity and Properties

This compound is a substituted triazole featuring a bulky tert-butyl group at the 5-position and a thiol group at the 3-position. This compound can exist in tautomeric forms, predominantly the thiol and thione forms, which is a characteristic feature of this heterocyclic system.

IUPAC Name: this compound.[1]

A common tautomeric form is 5-tert-butyl-1,2-dihydro-1,2,4-triazole-3-thione.[1]

CAS Number: 38449-51-3.[1]

Chemical Structure:

-

Thiol Form: The proton is attached to the sulfur atom.

-

Thione Form: The proton is attached to a nitrogen atom in the triazole ring, resulting in a carbon-sulfur double bond.

The equilibrium between these two forms can be influenced by the solvent, temperature, and pH.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C6H11N3S | PubChem[1] |

| Molecular Weight | 157.24 g/mol | PubChem[1] |

| Appearance | White to off-white crystalline solid (predicted) | General knowledge |

| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF (predicted) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available |

Synthesis and Experimental Protocols

The synthesis of this compound, like other 5-substituted-4H-1,2,4-triazole-3-thiols, is typically achieved through the cyclization of a corresponding thiosemicarbazide precursor.[2][3] The key starting material for the target compound is N-tert-butyl-hydrazinecarbothioamide.

General Synthetic Pathway

The general and most widely adopted method for the synthesis of 5-substituted-4H-1,2,4-triazole-3-thiols involves two main steps:

-

Formation of a Thiosemicarbazide Derivative: This step involves the reaction of a carboxylic acid hydrazide with an isothiocyanate or the reaction of a hydrazine derivative with a thiocarbonyl compound. For the synthesis of this compound, the precursor would be formed from a tert-butyl containing starting material.

-

Cyclization: The thiosemicarbazide derivative is then cyclized, typically under basic conditions (e.g., using sodium hydroxide or potassium hydroxide), to form the 1,2,4-triazole ring.[3][4] Acidic conditions can also be employed in some cases.[2]

Below is a DOT script visualizing the general synthetic workflow for 5-substituted-4H-1,2,4-triazole-3-thiols.

Caption: General synthetic workflow for 5-substituted-4H-1,2,4-triazole-3-thiols.

Detailed Experimental Protocol (General)

The following is a generalized experimental protocol for the synthesis of a 5-substituted-4H-1,2,4-triazole-3-thiol, which can be adapted for the synthesis of this compound.

Step 1: Synthesis of N-tert-butyl-hydrazinecarbothioamide (Precursor)

Step 2: Synthesis of this compound

-

Reaction Setup: A mixture of the N-tert-butyl-hydrazinecarbothioamide (1 equivalent) and a suitable carboxylic acid or its derivative (e.g., formic acid to provide the C3 carbon of the triazole ring) is prepared.[5]

-

Cyclization: The reaction mixture is heated, often in the presence of a base such as sodium hydroxide or potassium hydroxide, in a suitable solvent like ethanol or water.[3][4] The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is cooled, and the pH is adjusted to be acidic (e.g., with HCl) to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure this compound.

Characterization: The structure of the synthesized compound would be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Biological Activities and Therapeutic Potential

While specific biological activity data for this compound is not extensively reported, the 1,2,4-triazole-3-thiol scaffold is a well-known pharmacophore present in compounds with a wide range of biological activities.[2][6][7] The presence of the tert-butyl group, a lipophilic moiety, can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Antimicrobial and Antifungal Activity

Derivatives of 1,2,4-triazole-3-thiol are widely recognized for their potent antimicrobial and antifungal properties.[6][8][9] The mechanism of action is often attributed to the inhibition of essential microbial enzymes. The lipophilicity conferred by the tert-butyl group may enhance the compound's ability to penetrate microbial cell membranes.

Experimental Protocol for Antimicrobial Screening (General):

-

Method: The antimicrobial activity is typically evaluated using the agar well diffusion method or the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Test Organisms: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (e.g., Candida albicans, Aspergillus niger), are used.

-

Procedure (Broth Microdilution):

-

A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Anticancer Activity

Numerous 1,2,4-triazole derivatives have demonstrated significant anticancer activity.[7][10][11] Their mechanisms of action can be diverse, including the inhibition of kinases, tubulin polymerization, or the induction of apoptosis.

Experimental Protocol for In Vitro Anticancer Screening (General):

-

Method: The cytotoxic activity of the compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) is used.

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

-

After the treatment period, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

-

The potential mechanism of action for promising compounds can be further investigated through studies on cell cycle arrest, apoptosis induction (e.g., using flow cytometry with Annexin V/PI staining), and specific protein inhibition assays.

Below is a DOT script visualizing a logical workflow for the biological evaluation of a novel 1,2,4-triazole-3-thiol derivative.

Caption: Logical workflow for the biological evaluation of a novel triazole compound.

Conclusion

This compound represents a molecule with considerable potential for further investigation in the field of drug discovery. Based on the well-documented biological activities of the 1,2,4-triazole-3-thiol scaffold, this compound is a promising candidate for screening as an antimicrobial and anticancer agent. This technical guide provides a foundational understanding of its synthesis and potential biological evaluation, serving as a valuable resource for researchers aiming to explore the therapeutic applications of this and related compounds. Further studies are warranted to elucidate the specific biological profile of this compound and to explore its structure-activity relationships for the development of novel therapeutic agents.

References

- 1. 3-tert-Butyl-1H-1,2,4-triazole-5-thiol | C6H11N3S | CID 2743067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. connectjournals.com [connectjournals.com]

- 7. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. isres.org [isres.org]

Tautomerism in 5-tert-butyl-4H-1,2,4-triazole-3-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the tautomeric phenomena exhibited by 5-tert-butyl-4H-1,2,4-triazole-3-thiol. As a member of the 1,2,4-triazole-3-thiol class, this heterocyclic compound can exist in equilibrium between its thiol and thione tautomeric forms. Understanding this equilibrium is critical for predicting its chemical reactivity, designing synthetic routes, and elucidating its mechanism of action in biological systems. This document synthesizes available experimental and computational data on the parent compound and structurally related derivatives to provide a detailed overview of its synthesis, spectroscopic properties, and the dynamics of its tautomeric states.

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents. The introduction of a thiol group at the 3-position imparts interesting chemical properties, including the potential for thiol-thione tautomerism. This dynamic equilibrium can significantly influence the molecule's physicochemical properties, such as its acidity, lipophilicity, and hydrogen bonding capabilities, which in turn affect its pharmacokinetic and pharmacodynamic profiles. The bulky tert-butyl group at the 5-position is expected to sterically and electronically influence this tautomeric balance. This guide aims to provide a detailed technical overview of the synthesis, characterization, and tautomeric behavior of this compound.

Tautomeric Forms

This compound can exist in three potential tautomeric forms: the thiol form (a), and two thione forms (b and c), as illustrated in the equilibrium diagram below. Computational studies on the parent 1,2,4-triazole-3-thione suggest that in the gas phase, the thione forms are generally more stable.[1] The equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents.

Caption: Tautomeric equilibrium of this compound.

Synthesis

The proposed workflow for the synthesis is as follows:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

Materials:

-

Pivalic acid hydrazide

-

Potassium isothiocyanate (or another suitable isothiocyanate)

-

An appropriate solvent (e.g., ethanol)

-

A base for cyclization (e.g., potassium hydroxide)

-

Acid for neutralization (e.g., hydrochloric acid)

Procedure:

-

Formation of the Thiosemicarbazide Intermediate: Pivalic acid hydrazide is reacted with an isothiocyanate in a suitable solvent. This reaction typically proceeds at reflux temperature.

-

Cyclization: The resulting 1-pivaloylthiosemicarbazide is then cyclized in the presence of a base. The reaction mixture is heated under reflux until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: After cooling, the reaction mixture is acidified to precipitate the product. The crude product is then filtered, washed with water, and can be purified by recrystallization from a suitable solvent such as ethanol.

Spectroscopic Characterization

The tautomeric equilibrium of this compound can be investigated using various spectroscopic techniques. The expected spectral features for each tautomer are discussed below, based on data from related compounds.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the predominant tautomeric form in solution.

¹H NMR:

-

Thiol Form: A characteristic signal for the S-H proton is expected, typically in the range of 12-14 ppm. The N-H proton of the triazole ring would also be present.

-

Thione Form: The spectrum would show signals for the N-H protons of the triazole ring, and the absence of an S-H proton signal. A broad signal for the NH proton of the triazole ring is often observed at a downfield chemical shift (around 14.20 ppm in DMSO-d6 for a related compound).[2] The tert-butyl protons would appear as a sharp singlet around 1.0-1.5 ppm.

¹³C NMR:

-

The chemical shift of the C3 carbon is particularly informative. In the thiol form , this carbon is attached to sulfur and is expected to resonate at a certain chemical shift. In the thione form , the C=S carbon will have a characteristically deshielded chemical shift, often in the range of 160-180 ppm.

A study on a related compound, "t Butyl,S- Propargyl sulfanyl 1,2,4 triazole," showed a deshielded NH signal at 15.20 ppm in the solid-state ¹H NMR spectrum, and the tert-butyl protons at 0.99 ppm.[3] The ¹³C chemical shifts were found to be very similar in both solution and solid states, suggesting a similar predominant tautomer in both phases.[3]

Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of key functional groups that differentiate the tautomers.

-

Thiol Form: A weak absorption band corresponding to the S-H stretching vibration is expected in the region of 2500-2600 cm⁻¹.

-

Thione Form: The C=S stretching vibration typically appears in the range of 1050-1250 cm⁻¹. The N-H stretching vibrations would be observed in the region of 3100-3400 cm⁻¹.

For many 1,2,4-triazole-3-thiol derivatives, the IR spectra often show the presence of both S-H and N-H stretching bands, indicating a possible equilibrium or the presence of the thione form in the solid state which can exhibit N-H...S hydrogen bonding.

UV-Vis Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic transitions within the molecule and can be used to study the tautomeric equilibrium in solution.

-

Thiol Form: The thiol tautomer is expected to show π → π* transitions.

-

Thione Form: The thione tautomer will exhibit an additional n → π* transition associated with the C=S chromophore, typically at a longer wavelength.

Studies on other 1,2,4-triazole-3-thiones have shown that the thione form usually predominates in the condensed phase and in solutions.[2] The equilibrium can be shifted towards the thiol form in alkaline solutions.[2]

Computational Studies

Quantum chemical calculations are invaluable for determining the relative stabilities of the tautomers and for predicting their spectroscopic properties.

Computational studies on the parent 1,2,4-triazole-3-thione using methods such as Density Functional Theory (DFT) have shown that the thione form is the most stable tautomer in the gas phase.[1] It is reasonable to expect a similar trend for the 5-tert-butyl derivative, although the bulky tert-butyl group might introduce some steric effects that could slightly alter the energy differences between the tautomers.

Data Summary

The following table summarizes the expected spectroscopic data for the tautomeric forms of this compound, based on the analysis of related compounds.

| Spectroscopic Technique | Tautomeric Form | Expected Key Signals/Bands |

| ¹H NMR | Thiol | δ ≈ 12-14 ppm (S-H), N-H signal, δ ≈ 1.0-1.5 ppm (tert-butyl) |

| Thione | δ ≈ 14-15 ppm (N-H), No S-H signal, δ ≈ 1.0-1.5 ppm (tert-butyl) | |

| ¹³C NMR | Thiol | C3 signal at a specific chemical shift |

| Thione | C3=S signal at δ ≈ 160-180 ppm | |

| IR Spectroscopy | Thiol | ν(S-H) ≈ 2500-2600 cm⁻¹ (weak) |

| Thione | ν(C=S) ≈ 1050-1250 cm⁻¹, ν(N-H) ≈ 3100-3400 cm⁻¹ | |

| UV-Vis Spectroscopy | Thiol | π → π* transitions |

| Thione | π → π* and n → π* (C=S) transitions |

Conclusion

The tautomerism of this compound is a crucial aspect of its chemical identity, with the equilibrium likely favoring the thione form in most conditions. This guide has provided a comprehensive overview based on the extrapolation of data from structurally similar compounds and theoretical models. Further dedicated experimental and computational studies on this specific molecule are warranted to precisely quantify the tautomeric equilibrium and to fully elucidate its chemical and biological properties. Such knowledge will be invaluable for its potential applications in drug discovery and materials science.

References

Biological Screening of 5-tert-butyl-4H-1,2,4-triazole-3-thiol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological screening of 5-tert-butyl-4H-1,2,4-triazole-3-thiol. While direct and extensive biological data for this specific compound is limited in publicly available literature, this document extrapolates from the well-established biological activities of the broader 1,2,4-triazole-3-thiol class of compounds. This guide covers potential antimicrobial, antifungal, anticancer, and enzyme inhibition activities, and provides detailed experimental protocols for screening.

Introduction: The Prominence of the 1,2,4-Triazole-3-thiol Scaffold

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The incorporation of a thiol group at the 3-position and various substituents at the 4 and 5-positions has given rise to a class of compounds with a broad spectrum of biological activities. These activities include antimicrobial, antifungal, anticancer, anti-inflammatory, and enzyme inhibitory properties. The tert-butyl group at the 5-position of the triazole ring is of particular interest due to its steric bulk and lipophilicity, which can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide explores the potential biological activities of this compound based on the rich pharmacology of its structural analogs.

Synthesis of this compound

The synthesis of this compound can be achieved through a well-established synthetic route for this class of compounds. A common method involves the reaction of pivalic acid hydrazide with an isothiocyanate, followed by cyclization. A plausible synthetic pathway is outlined below.

Potential Biological Activities

The 1,2,4-triazole-3-thiol scaffold is associated with a wide array of biological activities. The following sections detail the potential of this compound in various therapeutic areas based on data from analogous compounds.

Antimicrobial Activity

Derivatives of 1,2,4-triazole-3-thiol have demonstrated significant activity against a range of pathogenic bacteria. The proposed mechanism of action often involves the inhibition of essential enzymes or disruption of the bacterial cell wall synthesis.

Table 1: Antibacterial Activity of Representative 1,2,4-Triazole-3-thiol Analogs

| Compound (Analog) | Test Organism | MIC (µg/mL) | Reference |

| 4-amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol derivative | S. aureus | 0.264 mM | [1] |

| 4-amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol derivative | S. pyogenes | 0.132 mM | [1] |

| 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative | B. cereus | - | [1] |

| 5-aryl-substituted-4H-1,2,4-triazole-3-thiols | S. aureus | - | [2] |

| 5-aryl-substituted-4H-1,2,4-triazole-3-thiols | E. coli | - | [2] |

Note: The data presented is for analogous compounds and not for this compound.

Antifungal Activity

The 1,2,4-triazole core is famously present in several commercial antifungal drugs, such as fluconazole and itraconazole. The mechanism of action for many triazole antifungals involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes.

Table 2: Antifungal Activity of Representative 1,2,4-Triazole-3-thiol Analogs

| Compound (Analog) | Test Organism | MIC (µg/mL) | Reference |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Microsporum gypseum | - | [3] |

| 4,5-disubstituted 1,2,4-triazole-3-thiones | Candida albicans | - | [4] |

| 4-amino-substituted-1,2,4-triazole-3-thiol derivatives | C. albicans | - | [5] |

| 4-amino-substituted-1,2,4-triazole-3-thiol derivatives | A. niger | - | [5] |

Note: The data presented is for analogous compounds and not for this compound.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,2,4-triazole derivatives. These compounds can induce apoptosis, inhibit cell proliferation, and interfere with various signaling pathways implicated in cancer progression.

References

Synthesis of 5-tert-butyl-4H-1,2,4-triazole-3-thiol from Pivalic Acid Hydrazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-tert-butyl-4H-1,2,4-triazole-3-thiol, a valuable heterocyclic building block in medicinal chemistry and drug development, starting from the readily available pivalic acid hydrazide. This document outlines the detailed reaction mechanism, experimental protocols, and characterization data.

Introduction

The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties. The incorporation of a bulky tert-butyl group at the 5-position can enhance lipophilicity and metabolic stability, making this compound an attractive intermediate for the synthesis of novel therapeutic agents.

This guide details a reliable and efficient two-step synthetic route commencing with pivalic acid hydrazide. The synthesis proceeds via the formation of a key intermediate, potassium 3-pivaloyldithiocarbazinate, which subsequently undergoes cyclization to yield the target triazole.

Synthetic Pathway

The overall synthetic scheme for the preparation of this compound from pivalic acid hydrazide is depicted below. The process involves two sequential reactions:

-

Formation of Potassium 3-pivaloyldithiocarbazinate: Pivalic acid hydrazide is reacted with carbon disulfide in the presence of potassium hydroxide.

-

Cyclization to this compound: The dithiocarbazinate intermediate is cyclized using hydrazine hydrate.

Caption: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of Potassium 3-pivaloyldithiocarbazinate

This procedure details the formation of the potassium dithiocarbazinate salt from pivalic acid hydrazide.

Reaction Scheme:

Caption: Reaction for the formation of the dithiocarbazinate intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Pivalic Acid Hydrazide | 116.16 | 11.62 g | 0.10 |

| Potassium Hydroxide | 56.11 | 5.61 g | 0.10 |

| Carbon Disulfide | 76.14 | 7.61 g (6.0 mL) | 0.10 |

| Absolute Ethanol | 46.07 | 100 mL | - |

| Diethyl Ether | 74.12 | 200 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (5.61 g, 0.10 mol) in absolute ethanol (100 mL) with gentle warming.

-

To the resulting solution, add pivalic acid hydrazide (11.62 g, 0.10 mol) and stir until a clear solution is obtained.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add carbon disulfide (6.0 mL, 0.10 mol) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, followed by stirring at room temperature for an additional 4-6 hours.

-

The precipitated product, potassium 3-pivaloyldithiocarbazinate, is collected by filtration.

-

Wash the solid with cold diethyl ether (2 x 50 mL) to remove any unreacted starting materials.

-

Dry the product under vacuum to yield a pale yellow solid. The product is typically used in the next step without further purification.

Expected Yield: The reaction generally proceeds in high yield (typically >90%).

Step 2: Synthesis of this compound

This protocol describes the cyclization of the potassium dithiocarbazinate intermediate to the final product.

Reaction Scheme:

Caption: Cyclization reaction to form the final triazole-thiol product.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Potassium 3-pivaloyldithiocarbazinate | ~230.38 | 23.04 g | ~0.10 |

| Hydrazine Hydrate (80%) | 50.06 | 12.5 mL | ~0.20 |

| Water | 18.02 | 50 mL | - |

| Concentrated Hydrochloric Acid | 36.46 | As needed | - |

Procedure:

-

Suspend potassium 3-pivaloyldithiocarbazinate (23.04 g, ~0.10 mol) in water (50 mL) in a 250 mL round-bottom flask fitted with a reflux condenser.

-

Add hydrazine hydrate (80%, 12.5 mL, ~0.20 mol) to the suspension.

-

Heat the reaction mixture to reflux with stirring for 4-6 hours. The evolution of hydrogen sulfide gas may be observed.

-

After the reflux period, cool the reaction mixture to room temperature.

-

Carefully acidify the cooled solution with concentrated hydrochloric acid to a pH of 5-6.

-

The white precipitate of this compound is collected by filtration.

-

Wash the solid product with cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure white crystals.

-

Dry the purified product in a vacuum oven at 60 °C.

Data Presentation

Physicochemical and Analytical Data

| Parameter | Value |

| Chemical Formula | C₆H₁₁N₃S |

| Molecular Weight | 157.24 g/mol |

| Appearance | White crystalline solid |

| Melting Point | Not explicitly reported, but expected to be in the range of 180-220 °C based on similar structures. |

| Solubility | Soluble in hot ethanol, sparingly soluble in cold water. |

| Purity (Typical) | >98% after recrystallization |

| Yield (Typical) | 75-85% for the cyclization step |

Spectroscopic Data (Predicted)

The following spectroscopic data are predicted based on the structure of this compound and data from analogous compounds.

¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | SH |

| ~12.0 | br s | 1H | NH |

| ~1.30 | s | 9H | -C(CH₃)₃ |

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

| Chemical Shift (ppm) | Assignment |

| ~165 | C=S |

| ~155 | C-tert-butyl |

| ~32 | C (CH₃)₃ |

| ~29 | -C(C H₃)₃ |

FT-IR (KBr) ν (cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-2800 | N-H and C-H stretching |

| ~2600-2550 | S-H stretching |

| ~1620 | C=N stretching |

| ~1370, 1390 | C-H bending (tert-butyl) |

| ~1250 | C=S stretching |

Conclusion

This technical guide provides a detailed and practical methodology for the synthesis of this compound from pivalic acid hydrazide. The described two-step procedure is robust, high-yielding, and utilizes readily available starting materials. The provided experimental protocols and characterization data will be a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, facilitating the synthesis of this important heterocyclic intermediate for further molecular exploration and the development of novel therapeutic agents.

Spectroscopic and Structural Elucidation of 5-tert-butyl-4H-1,2,4-triazole-3-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-tert-butyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry. Due to the diverse biological activities exhibited by 1,2,4-triazole derivatives, including antimicrobial and antitumor effects, a thorough understanding of their structural and spectroscopic properties is crucial for further drug development and molecular modeling studies.[1][2] This document details the expected spectroscopic data, experimental protocols for synthesis and analysis, and explores the key structural feature of thione-thiol tautomerism.

Core Spectroscopic Data

The spectroscopic data for this compound is summarized below. These values are predicted based on the analysis of structurally related 1,2,4-triazole-3-thiol derivatives and provide a reference for the characterization of this compound.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) |

| Chemical Shift (δ, ppm) | Assignment |

| ~13.5 (s, 1H) | SH (thiol) / NH (thione) |

| ~12.5 (s, 1H) | NH (triazole ring) |

| ~1.3 (s, 9H) | -C(CH₃)₃ |

Note: The chemical shifts for the NH and SH protons are highly dependent on solvent and concentration and can exchange. The thione-thiol tautomerism will influence the observed chemical shifts.

Table 2: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

| Spectroscopic Technique | Characteristic Peaks / Signals | Interpretation |

| IR (KBr, cm⁻¹) | ~3100-3000 | N-H stretching (triazole ring) |

| ~2600-2550 | S-H stretching (thiol tautomer) | |

| ~1620 | C=N stretching | |

| ~1300-1200 | C=S stretching (thione tautomer) | |

| Mass Spectrometry (EI) | m/z ~157 | [M]⁺ (Molecular ion) |

| m/z ~142 | [M - CH₃]⁺ | |

| m/z ~100 | [M - C(CH₃)₃]⁺ |

Thione-Thiol Tautomerism

A key characteristic of this compound is its existence as a mixture of thione and thiol tautomers in solution. This equilibrium is influenced by factors such as solvent polarity and temperature.[3][4][5][6] Spectroscopic methods, particularly NMR and IR spectroscopy, are instrumental in studying this tautomeric phenomenon. The presence of both N-H and S-H stretching bands in the IR spectrum, and the exchangeable nature of the labile protons in the ¹H NMR spectrum, provide evidence for this equilibrium. Quantum chemical calculations on analogous 1,2,4-triazole-3-thiones suggest that the thione form is generally the more stable tautomer.[3][4][5]

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic characterization of this compound, based on established methods for this class of compounds.[7][8]

Synthesis of this compound

This synthesis typically proceeds via the cyclization of a thiosemicarbazide precursor.

Materials:

-

Pivalic acid hydrazide

-

Carbon disulfide

-

Potassium hydroxide

-

Ethanol

-

Hydrazine hydrate

-

Hydrochloric acid

Procedure:

-

Preparation of Potassium Dithiocarbazinate: Pivalic acid hydrazide is reacted with carbon disulfide in the presence of potassium hydroxide in ethanol to yield the potassium salt of the corresponding dithiocarbazinate.

-

Formation of 4-amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol: The potassium salt is then refluxed with hydrazine hydrate.

-

Cyclization: The reaction mixture is cooled and acidified with hydrochloric acid to induce cyclization, leading to the formation of the desired this compound.

-

Purification: The resulting precipitate is filtered, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample is prepared as a potassium bromide (KBr) pellet.

-

The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

-

The sample is introduced directly, and the fragmentation pattern is analyzed.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for the title compound.

Caption: Experimental workflow for the synthesis and spectroscopic analysis.

Caption: Hypothetical antimicrobial mechanism of action.

References

- 1. scirp.org [scirp.org]

- 2. mdpi.com [mdpi.com]

- 3. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-tert-butyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 5-tert-butyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide combines theoretical calculations, data from analogous structures, and established synthetic and analytical methodologies to offer a thorough understanding of its chemical and physical characteristics.

Molecular Structure and Tautomerism

This compound (C₆H₁₁N₃S) can exist in two predominant tautomeric forms: the thiol form and the thione form.[1] Computational studies on similar 1,2,4-triazole-3-thione systems suggest that the thione form is generally the more stable tautomer in the gas phase.[1] This stability is attributed to the greater resonance stabilization of the triazole ring in the thione form.

Caption: Tautomeric equilibrium of this compound.

Predicted Bond Lengths, Bond Angles, and Dihedral Angles

While a definitive crystal structure for this compound is not publicly available, density functional theory (DFT) calculations can provide reliable predictions of its geometric parameters. The following tables summarize the predicted structural data for the more stable thione tautomer.

Table 1: Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| C(3)-S(1) | 1.67 |

| N(1)-N(2) | 1.38 |

| N(2)-C(3) | 1.35 |

| C(3)-N(4) | 1.37 |

| N(4)-C(5) | 1.36 |

| C(5)-N(1) | 1.33 |

| C(5)-C(6) | 1.53 |

| C(6)-C(7) | 1.54 |

| C(6)-C(8) | 1.54 |

| C(6)-C(9) | 1.54 |

Table 2: Predicted Bond Angles

| Angle | Predicted Angle (°) |

| N(2)-C(3)-N(4) | 108.5 |

| C(3)-N(4)-C(5) | 110.0 |

| N(4)-C(5)-N(1) | 106.5 |

| C(5)-N(1)-N(2) | 112.0 |

| N(1)-N(2)-C(3) | 103.0 |

| N(4)-C(5)-C(6) | 126.0 |

| N(1)-C(5)-C(6) | 127.5 |

| C(5)-C(6)-C(7) | 109.5 |

Table 3: Predicted Dihedral Angles

| Dihedral Angle | Predicted Angle (°) |

| N(1)-C(5)-C(6)-C(7) | 60.0, 180.0, -60.0 |

| N(4)-C(5)-C(6)-C(8) | 60.0, 180.0, -60.0 |

Molecular Conformation

The conformation of this compound is primarily determined by the orientation of the bulky tert-butyl group relative to the triazole ring. Rotation around the C(5)-C(6) bond is expected, leading to multiple possible conformers. Computational studies on substituted triazoles suggest that the staggered conformations, where the methyl groups of the tert-butyl substituent are positioned to minimize steric hindrance with the triazole ring, are the most stable.[2]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 5-substituted-4H-1,2,4-triazole-3-thiols involves the cyclization of a thiosemicarbazide precursor in a basic medium.[3][4]

Caption: Experimental workflow for the synthesis of the target molecule.

Detailed Protocol:

-

Synthesis of 1-Pivaloylthiosemicarbazide: To a stirred solution of thiosemicarbazide (1.0 eq) in a suitable solvent such as pyridine at 0 °C, slowly add pivaloyl chloride (1.0 eq). Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The resulting precipitate is filtered, washed with cold water, and dried to yield 1-pivaloylthiosemicarbazide.

-

Cyclization: The 1-pivaloylthiosemicarbazide (1.0 eq) is suspended in an aqueous solution of sodium hydroxide (2 M, 5-10 eq) and refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Acidification: After completion of the reaction, the mixture is cooled to room temperature and then acidified to pH 5-6 with a concentrated mineral acid (e.g., HCl) while cooling in an ice bath.

-

Isolation and Purification: The resulting precipitate is collected by filtration, washed thoroughly with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound. The ¹H NMR spectrum is expected to show a singlet for the tert-butyl protons and signals for the N-H and S-H protons. The ¹³C NMR spectrum will show characteristic signals for the triazole ring carbons, the tert-butyl carbons, and the C=S carbon.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups. Characteristic peaks would include N-H stretching, C=N stretching, and C=S stretching vibrations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.

-

X-ray Crystallography: Single-crystal X-ray diffraction would provide the most accurate and detailed information about the molecular structure, including bond lengths, bond angles, and the crystal packing.

Potential Biological Activity and Signaling Pathways

Derivatives of 1,2,4-triazole-3-thione are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[5][6] While the specific biological targets of this compound have not been extensively studied, its structural features suggest it could potentially interact with various biological pathways. For instance, many antimicrobial agents function by inhibiting key enzymes involved in cell wall synthesis or DNA replication. As a hypothetical example, it could potentially inhibit a bacterial enzyme.

Caption: Hypothetical signaling pathway for antimicrobial activity.

This guide provides a foundational understanding of the molecular structure and conformation of this compound. Further experimental and computational studies are warranted to fully elucidate its properties and potential applications in drug discovery and development.

References

- 1. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conformational properties of 1,4- and 1,5-substituted 1,2,3-triazole amino acids – building units for peptidic foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent advances bioactive 1,2,4-triazole-3-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Investigations into 5-tert-butyl-4H-1,2,4-triazole-3-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on 5-tert-butyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. Due to its structural motifs, this molecule and its derivatives are explored for a wide range of pharmacological activities. This document outlines the synthesis, spectroscopic analysis, and computational evaluation of this class of compounds, with a focus on the theoretical underpinnings that guide research and development.

Synthesis and Structural Elucidation

The synthesis of 5-substituted-4H-1,2,4-triazole-3-thiols is a well-established process in organic chemistry. The general and most common method involves the cyclization of substituted thiosemicarbazides in an alkaline medium.[1]

General Synthetic Protocol

The synthesis of the title compound, this compound, can be conceptually broken down into three key steps starting from pivalic acid (2,2-dimethylpropanoic acid).

Experimental Protocol:

-

Esterification: Pivalic acid is refluxed with an excess of ethanol in the presence of a catalytic amount of concentrated sulfuric acid to yield ethyl pivalate.

-

Hydrazide Formation: The resulting ethyl pivalate is then treated with hydrazine hydrate in an alcoholic solvent and refluxed to produce pivalic acid hydrazide.

-

Thiosemicarbazide Formation: The pivalic acid hydrazide is reacted with an isothiocyanate, such as ammonium or potassium thiocyanate in an acidic medium, followed by heating to form the corresponding thiosemicarbazide.

-

Cyclization: The thiosemicarbazide derivative is subsequently cyclized by refluxing in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide. Acidification of the reaction mixture then precipitates the final product, this compound.[1]

References

Discovery and history of 5-tert-butyl-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1] Among its many derivatives, the 5-substituted-4H-1,2,4-triazole-3-thiol scaffold has garnered significant attention for its potential in drug discovery. This technical guide focuses on a specific, yet under-documented member of this family: 5-tert-butyl-4H-1,2,4-triazole-3-thiol. While a detailed historical record of its discovery and initial synthesis remains elusive in readily available literature, its chemical structure suggests intriguing possibilities for biological activity, meriting a closer examination of its synthesis, properties, and potential applications based on the broader understanding of its chemical class.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be predicted or are available from chemical databases.

| Property | Value | Source |

| CAS Number | 38449-51-3 | PubChem |

| Molecular Formula | C₆H₁₁N₃S | PubChem |

| Molecular Weight | 157.24 g/mol | PubChem |

| Appearance | Likely a solid at room temperature | General knowledge of similar compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO and alcohols | General knowledge of triazole thiols |

Synthesis

The synthesis of this compound can be achieved through a well-established route for 1,2,4-triazole-3-thiols, which involves the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide.[1] A plausible synthetic pathway starting from pivalic acid is outlined below.

Experimental Protocol: A Generalized Synthesis

This protocol is a representative method based on general procedures for the synthesis of analogous compounds and has not been optimized specifically for this compound.

Step 1: Synthesis of Pivalic Acid Hydrazide

-

To a solution of methyl pivalate (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude pivalic acid hydrazide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of Potassium Dithiocarbazinate Salt

-

Dissolve pivalic acid hydrazide (1 equivalent) in a solution of potassium hydroxide (1 equivalent) in absolute ethanol.

-

Cool the mixture in an ice bath and add carbon disulfide (1.1 equivalents) dropwise while stirring.

-

Continue stirring at room temperature for 12-16 hours.

-

The precipitated potassium dithiocarbazinate salt is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 3: Synthesis of this compound

-

Reflux a suspension of the potassium dithiocarbazinate salt (1 equivalent) in water for 2-3 hours.

-

Monitor the evolution of hydrogen sulfide gas.

-

After cooling, carefully acidify the reaction mixture with a dilute mineral acid (e.g., HCl) to a pH of approximately 5-6.

-

The precipitated solid, this compound, is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).

Caption: Generalized synthetic pathway for this compound.

Potential Biological Significance and Applications

Derivatives of 1,2,4-triazole-3-thiol have been reported to exhibit:

-

Antimicrobial Activity: Many compounds within this class have demonstrated activity against various strains of bacteria and fungi.[1] The presence of the lipophilic tert-butyl group could potentially influence membrane permeability and, consequently, antimicrobial efficacy.

-

Anticancer Activity: The 1,2,4-triazole scaffold is present in several anticancer drugs, and various 3-thiol derivatives have been investigated for their cytotoxic effects against different cancer cell lines.[1]

-

Antioxidant Properties: The thiol group can participate in redox reactions, and some 1,2,4-triazole-3-thiols have been shown to possess antioxidant capabilities.[1]

The bulky tert-butyl group at the 5-position may confer specific steric and electronic properties to the molecule, potentially leading to selective interactions with biological targets. Further research is warranted to explore the specific biological profile of this compound.

Signaling Pathways and Mechanism of Action

Currently, there is no specific information available in the scientific literature regarding the signaling pathways modulated by or the precise mechanism of action of this compound. Research into the biological activities of this compound would be the first step toward elucidating its molecular targets and the pathways it may influence.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored member of the pharmacologically significant 1,2,4-triazole-3-thiol family. While its specific history of discovery is not well-documented, established synthetic methodologies provide a clear path for its preparation. The known biological activities of its structural analogs suggest that this compound could be a valuable candidate for screening in various therapeutic areas, including infectious diseases and oncology. Future research should focus on its definitive synthesis and characterization, followed by comprehensive biological evaluation to uncover its potential as a lead compound in drug development. The elucidation of its mechanism of action and interaction with specific biological pathways will be crucial in realizing its therapeutic potential.

References

Methodological & Application

Optimized Synthesis Protocol for 5-tert-butyl-4H-1,2,4-triazole-3-thiol

Application Note AP-2025-12-27

Abstract

This application note provides a detailed, optimized protocol for the synthesis of 5-tert-butyl-4H-1,2,4-triazole-3-thiol, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The protocol outlines a two-step synthetic pathway commencing with the formation of pivalic acid hydrazide, followed by its cyclization to the target triazole. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a reproducible and efficient methodology.

Introduction

The 1,2,4-triazole-3-thiol scaffold is a prominent feature in a variety of pharmacologically active molecules, exhibiting a broad spectrum of biological activities. The incorporation of a tert-butyl group at the 5-position can enhance lipophilicity and metabolic stability, making this compound an attractive building block for the development of novel therapeutic agents. This document details an optimized synthesis protocol, providing clear, step-by-step instructions and expected outcomes.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, pivalic acid hydrazide, from pivalic acid. The second step is the cyclization of this hydrazide with thiocarbohydrazide to form the desired triazole ring.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Pivalic Acid Hydrazide

This protocol describes the synthesis of pivalic acid hydrazide from pivalic acid and hydrazine hydrate.

Materials:

-

Pivalic acid

-

Hydrazine hydrate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve pivalic acid in the chosen inert solvent (e.g., a mixture of n-butanol and toluene).[2]

-

Add hydrazine hydrate to the solution.[2]

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.[2][3]

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-3 hours.[2]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the catalyst.[2]

-

Remove the solvent under reduced pressure to yield pivalic acid hydrazide. The product can be further purified by recrystallization.[4]

Table 1: Reaction Parameters for the Synthesis of Pivalic Acid Hydrazide

| Parameter | Value | Reference |

| Pivalic Acid | 1.0 eq | [2] |

| Hydrazine Hydrate | 1.05 - 1.2 eq | [2][3] |

| Catalyst | Amorphous Titanium Dioxide (catalytic) | [1][2] |

| Solvent | n-butanol/toluene | [2][3] |

| Reaction Temperature | Reflux | [3] |

| Reaction Time | 2 - 3 hours | [2] |

| Yield | Up to 97% | [2] |

Step 2: Synthesis of this compound

This protocol outlines the cyclization of pivalic acid hydrazide with thiocarbohydrazide to form the final product.

Materials:

-

Pivalic acid hydrazide (from Step 1)

-

Thiocarbohydrazide

-

Solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask, dissolve pivalic acid hydrazide and an equimolar amount of thiocarbohydrazide in ethanol.[5]

-

Heat the mixture to reflux with constant stirring.

-

Monitor the reaction by TLC. The reaction time may vary, but is generally in the range of 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product is expected to precipitate out of the solution. If not, the solvent volume can be reduced under vacuum to induce precipitation.

-

Collect the solid product by filtration.

-

Wash the precipitate with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain this compound.

Table 2: Reaction Parameters for the Synthesis of this compound

| Parameter | Value | Reference |

| Pivalic Acid Hydrazide | 1.0 eq | |

| Thiocarbohydrazide | 1.0 eq | [5] |

| Solvent | Ethanol | [6] |

| Reaction Temperature | Reflux | [7] |

| Reaction Time | 4 - 6 hours | |

| Expected Yield | > 70% |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Detailed experimental workflow for the two-step synthesis.

Conclusion

This application note provides a comprehensive and optimized protocol for the synthesis of this compound. The described methods are robust and high-yielding, offering a reliable pathway for obtaining this valuable chemical intermediate. The detailed experimental procedures, along with the structured data and visual workflows, should enable researchers to successfully replicate this synthesis in their laboratories.

References

- 1. EP0653419A1 - Preparation of pivaloyl hydrazide - Google Patents [patents.google.com]

- 2. CA2135449A1 - Preparation of pivaloyl hydrazide - Google Patents [patents.google.com]

- 3. data.epo.org [data.epo.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]

- 6. Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for the Purification of 5-tert-butyl-4H-1,2,4-triazole-3-thiol by Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-tert-butyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the versatile pharmacological activities associated with the 1,2,4-triazole scaffold.[1][2][3][4] The purity of this compound is critical for its intended biological and pharmaceutical applications. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, including heterocyclic thiols.[5][6] This method relies on the principle of differential solubility of the compound and its impurities in a suitable solvent at varying temperatures.[6][7] This document provides a detailed protocol for the purification of this compound using the recrystallization method.

Principle of Recrystallization

Recrystallization is a purification process that involves dissolving an impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of purified crystals. The ideal solvent for recrystallization should exhibit high solubility for the target compound at its boiling point and low solubility at room temperature or below.[5][6] As the saturated solution cools, the solubility of the compound decreases, causing it to crystallize out of the solution, while the impurities, present in lower concentrations, remain dissolved in the mother liquor.[7] The purified crystals are then separated by filtration.

Materials and Equipment

-

Crude this compound

-

Recrystallization solvent (e.g., Ethanol/Water mixture, Acetonitrile/Water mixture)

-

Erlenmeyer flasks

-

Heating mantle or hot plate with a water or oil bath

-

Reflux condenser

-

Buchner funnel and flask

-

Vacuum source

-

Filter paper

-

Spatula

-

Glass stirring rod

-

Drying oven or desiccator

Experimental Protocol

This protocol outlines the general steps for the recrystallization of this compound. The choice of solvent and specific volumes should be optimized for each batch of crude material.

4.1. Solvent Selection

The selection of an appropriate solvent system is crucial for successful recrystallization. For 1,2,4-triazole-3-thiol derivatives, polar protic solvents or their mixtures with water are often effective.[1][8][9] Preliminary solubility tests should be performed with small amounts of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, and their aqueous mixtures) to identify the most suitable one. The ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature.

4.2. Recrystallization Procedure

-

Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of the selected solvent system (e.g., 80% ethanol in water).

-

Heating: Gently heat the mixture to the boiling point of the solvent using a heating mantle or hot plate while stirring to facilitate dissolution. If a reflux condenser is used, it will prevent solvent loss during heating.

-

Achieving Saturation: Continue to add small portions of the hot solvent until the solid completely dissolves. It is important to use the minimum amount of hot solvent necessary to achieve a saturated solution to maximize the yield of the purified product.[10]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Do not disturb the flask during this process.

-

Maximizing Yield: Once the solution has reached room temperature and crystal formation appears to be complete, the flask can be placed in an ice bath for at least 30 minutes to further decrease the solubility of the compound and maximize the crystal yield.[10]

-

Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[7]

-

Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.[5]

-

Drying: Dry the purified crystals in a vacuum oven at a suitable temperature or in a desiccator to remove any remaining solvent. The final product should be a crystalline solid.

Data Presentation

The following table summarizes hypothetical quantitative data for a typical recrystallization of this compound.

| Parameter | Value |

| Starting Material | |

| Mass of Crude Product | 10.0 g |

| Initial Purity (by HPLC) | 92% |

| Recrystallization Conditions | |

| Solvent System | Ethanol:Water (4:1 v/v) |

| Volume of Solvent | 75 mL |

| Dissolution Temperature | ~78 °C (Boiling point of solvent) |

| Crystallization Condition | Slow cooling to room temp., then ice bath |

| Results | |

| Mass of Purified Product | 8.5 g |

| Recovery Yield | 85% |

| Final Purity (by HPLC) | >99% |

| Melting Point (Purified) | 188-190 °C (Hypothetical) |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the purification of this compound by recrystallization.

Caption: Workflow for the recrystallization of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Handle organic solvents with care, as they are often flammable. Avoid open flames.

-

Be cautious when heating solvents to their boiling point.

Conclusion

Recrystallization is an effective method for the purification of this compound, capable of yielding a high-purity product suitable for research and development in the pharmaceutical industry. The protocol described herein provides a general guideline that can be optimized to achieve the desired purity and yield. Proper solvent selection and controlled cooling are critical for successful purification.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. connectjournals.com [connectjournals.com]

- 5. benchchem.com [benchchem.com]

- 6. mt.com [mt.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

Application Notes and Protocols for the Analysis of 5-tert-butyl-4H-1,2,4-triazole-3-thiol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: 5-tert-butyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole family. Derivatives of 1,2,4-triazole-3-thione are known for a wide range of biological activities, making them significant in medicinal chemistry and drug development.[1][2] Accurate structural confirmation and purity assessment are critical for research and development. This document provides detailed application notes and protocols for the characterization of this compound using Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

Part 1: Mass Spectrometry (MS) Analysis

Application Note

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ionized forms.[3][4] For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, confirming the molecular weight. Subsequent fragmentation in the mass spectrometer (MS/MS) provides structural information.

The fragmentation of the 1,2,4-triazole ring is influenced by its substituents.[5] The tert-butyl group is a prominent feature and is expected to be a major point of fragmentation, likely cleaving to produce a stable tert-butyl cation or radical. Other common fragmentation pathways for 1,2,4-triazoles involve ring cleavage, often with the loss of neutral molecules like HCN.[5]

Predicted Fragmentation Pattern: The molecular weight of this compound (C₆H₁₁N₃S) is approximately 157.24 g/mol . The primary ion observed in positive ion mode ESI-MS would be the protonated molecule [M+H]⁺ at m/z 158. The subsequent MS/MS fragmentation is predicted to yield several key fragment ions, which are summarized in the table below.

Data Presentation: Predicted Mass Spectrometry Data

| Predicted m/z | Ion Formula | Proposed Fragment Identity | Notes |

| 158.07 | [C₆H₁₂N₃S]⁺ | [M+H]⁺ | Protonated molecular ion. |

| 102.05 | [C₂H₄N₃S]⁺ | [M+H - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group. |

| 101.04 | [C₂H₃N₃S]⁺ | [M+H - C₄H₉]⁺ | Loss of the tert-butyl radical. |

| 57.07 | [C₄H₉]⁺ | tert-butyl cation | A common and stable carbocation. |

Experimental Protocol: LC-MS Analysis

This protocol outlines the analysis of this compound using a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source.

1. Sample Preparation: a. Accurately weigh 1 mg of the compound. b. Dissolve the sample in 1 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution. c. Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

2. Liquid Chromatography Parameters (Example):

-

Column: C18 reversed-phase column (e.g., Zorbax SB C18, 4.6 × 30 mm, 1.8 µm).[5]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.[5]

-

Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Injection Volume: 5 µL.

3. Mass Spectrometry Parameters (Example):

-

Ion Source: Electrospray Ionization (ESI).[5]

-

Polarity: Positive.[5]

-

Scan Range: m/z 50–500.

-

Capillary Voltage: 4000 V.[5]

-

Drying Gas (N₂): Flow rate of 10 L/min.[5]

-

Fragmentor Voltage: Vary from 70 V to 200 V to induce fragmentation for MS/MS analysis.[5]

4. Data Analysis: a. Identify the peak corresponding to the protonated molecular ion [M+H]⁺ in the full scan mass spectrum. b. Analyze the MS/MS spectrum to identify characteristic fragment ions. c. Compare the observed fragmentation pattern with the predicted data to confirm the structure.

Visualization: Analytical Workflow and Fragmentation

Caption: General analytical workflow for MS and FTIR analysis.

Caption: Predicted mass spectrometry fragmentation pathway.

Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

Application Note

FTIR spectroscopy is an invaluable technique for identifying functional groups within a molecule.[6] It measures the absorption of infrared radiation, which excites molecular vibrations at specific frequencies corresponding to the types of chemical bonds present.[7]

For this compound, a key structural feature is its potential for thione-thiol tautomerism. The molecule can exist in the thione form (with a C=S bond and an N-H bond) or the thiol form (with a C-N double bond system and an S-H bond). The FTIR spectrum will provide evidence for the predominant tautomer in the solid state. The absence of a strong S-H stretching band (around 2550-2600 cm⁻¹) and the presence of a C=S stretching band (around 1350-1150 cm⁻¹) would suggest the thione form is dominant.[8] Other expected peaks include N-H stretching, C-H stretching from the tert-butyl group, and C=N stretching from the triazole ring.

Data Presentation: Expected FTIR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Notes |

| 3300 - 3100 | N-H Stretch | Amine/Amide (Triazole Ring) | Broad peak, indicative of hydrogen bonding. |

| 2970 - 2870 | C-H Stretch | tert-butyl group | Characteristic sharp peaks for alkyl C-H. |

| ~2550 | S-H Stretch | Thiol | Weak peak. Its presence or absence indicates the tautomeric form.[9] |

| 1620 - 1500 | C=N Stretch | Triazole Ring | Strong to medium absorption. |

| 1500 - 1400 | N-H Bend | Amine/Amide | Medium absorption. |

| 1390 - 1365 | C-H Bend | tert-butyl group | Characteristic doublet for the t-butyl group. |

| 1350 - 1150 | C=S Stretch | Thione | Strong to medium peak. Indicates the presence of the thione tautomer.[8] |

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of a solid sample.[10][11]

1. Materials and Equipment:

-

This compound (sample)

-

FTIR-grade Potassium Bromide (KBr), dried in an oven

-

Agate mortar and pestle

-

Pellet press with die set

-

FTIR Spectrometer

2. Sample Preparation: a. "Grind the Sample: Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle."[10] b. "Mix with KBr: Mix the ground sample with about 100-200 mg of dry potassium bromide (KBr) powder. KBr is IR-transparent and acts as a matrix."[10] Ensure the mixing is thorough to achieve a homogenous mixture. The concentration of the sample in KBr should be in the range of 0.2% to 1%.[11] c. "Press the Pellet: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a clear, transparent pellet."[10] The pellet should be free of cracks and cloudiness.

3. Data Acquisition: a. "Analyze: Place the KBr pellet in the sample holder of the FTIR instrument for analysis."[10] b. First, run a background scan with an empty sample holder to record the spectrum of atmospheric CO₂ and water vapor. c. Place the KBr pellet in the holder and acquire the sample spectrum. d. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. e. Typically, spectra are collected over the range of 4000 cm⁻¹ to 400 cm⁻¹.[7]

4. Data Analysis: a. Identify the major absorption peaks in the spectrum. b. Assign these peaks to specific functional groups by comparing their wavenumbers to the expected values in the data table and correlation charts. c. Pay close attention to the regions for S-H, N-H, and C=S stretching to determine the dominant tautomeric form.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. zefsci.com [zefsci.com]

- 5. benchchem.com [benchchem.com]

- 6. rockymountainlabs.com [rockymountainlabs.com]

- 7. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. mdpi.com [mdpi.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. eng.uc.edu [eng.uc.edu]

Application Notes and Protocols for 5-tert-butyl-4H-1,2,4-triazole-3-thiol as a Corrosion Inhibitor for Mild Steel

Introduction

Triazole derivatives, particularly those containing a thiol group, are recognized as highly effective corrosion inhibitors for mild steel, especially in aggressive acidic environments.[1] These compounds function by adsorbing onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion.[1] The inhibition mechanism often involves the interaction of heteroatoms (nitrogen and sulfur) and π-electrons of the triazole ring with the d-orbitals of iron.[2] This document provides a comprehensive overview of the application and evaluation of 5-tert-butyl-4H-1,2,4-triazole-3-thiol as a potential corrosion inhibitor for mild steel.

Data Presentation: Performance of Analogous Triazole-Thiol Inhibitors

The following tables summarize the performance of various 5-substituted-4H-1,2,4-triazole-3-thiol derivatives as corrosion inhibitors for mild steel in acidic solutions. This data can serve as a benchmark for evaluating the efficacy of this compound.

Table 1: Inhibition Efficiency of Triazole-Thiol Derivatives from Weight Loss Measurements

| Inhibitor | Corrosive Medium | Concentration (mM) | Temperature (°K) | Inhibition Efficiency (%) | Reference |

| 5-(3-methylphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol (MNATT) | 1 M HCl | 0.5 | 303 | 88.6 | [3] |

| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTT) | 0.5 M H₂SO₄ | 0.5 | Not Specified | 91.6 | [4] |

| 4-(4-methoxybenzylidene)amino-5-pyridin-3-yl-3-thio-1,2,4-triazole (MAPTT) | 1 M HCl | 0.5 | 303 | 92.7 | [5] |